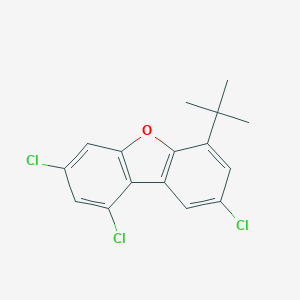

6-t-Butyl-1,3,8-trichlorodibenzofuran

Beschreibung

Eigenschaften

CAS-Nummer |

125652-12-2 |

|---|---|

Molekularformel |

C16H13Cl3O |

Molekulargewicht |

327.6 g/mol |

IUPAC-Name |

6-tert-butyl-1,3,8-trichlorodibenzofuran |

InChI |

InChI=1S/C16H13Cl3O/c1-16(2,3)11-5-8(17)4-10-14-12(19)6-9(18)7-13(14)20-15(10)11/h4-7H,1-3H3 |

InChI-Schlüssel |

NEMXOMXYPDWFFE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl |

Kanonische SMILES |

CC(C)(C)C1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl |

Andere CAS-Nummern |

125652-12-2 |

Synonyme |

6-t-butyl-1,3,8-triCDF 6-t-butyl-1,3,8-trichlorodibenzofuran |

Herkunft des Produkts |

United States |

Foundational & Exploratory

6-t-Butyl-1,3,8-Trichlorodibenzofuran (CAS: 125652-12-2): A Technical Whitepaper on Selective Aryl Hydrocarbon Receptor Modulators

Executive Summary

The compound 6-t-butyl-1,3,8-trichlorodibenzofuran (CAS: 125652-12-2) represents a critical structural model in the study of toxicological pharmacology and endocrine modulation[1]. Belonging to the family of alkyl-substituted polychlorinated dibenzofurans (PCDFs), this molecule diverges from classical dioxin-like compounds (such as 2,3,7,8-TCDD) by functioning as a Selective Aryl Hydrocarbon Receptor Modulator (SAhRM)[2].

While highly chlorinated dibenzofurans are notoriously toxic environmental pollutants[3], the strategic placement of a bulky tert-butyl group at the 6-position fundamentally alters the molecule's ligand-receptor dynamics[2]. This modification suppresses classical dioxin-like toxicity (e.g., CYP1A1 induction) while preserving potent antiestrogenic activity, making it an invaluable tool for researchers investigating AhR-Estrogen Receptor (ER) crosstalk and developing novel therapeutics for estrogen-dependent pathologies[4].

Physicochemical Profiling

Understanding the baseline chemical properties of 6-t-butyl-1,3,8-trichlorodibenzofuran is essential for formulation, solvent selection, and predicting its pharmacokinetic behavior in vitro and in vivo[5].

Table 1: Core Chemical and Physical Properties

| Property | Value |

| Chemical Name | 6-tert-Butyl-1,3,8-trichlorodibenzofuran |

| CAS Registry Number | 125652-12-2 |

| Molecular Formula | C16H13Cl3O |

| Molecular Weight | 327.633 g/mol |

| Chemical Class | Alkyl-substituted Polychlorinated Dibenzofuran (PCDF) |

| Primary Target | Aryl Hydrocarbon Receptor (AhR) |

| Pharmacological Profile | Selective AhR Modulator (SAhRM) / Antiestrogen |

| Endocrine Disruptor Status | Listed in TEDX and BKH priority lists[1][6] |

Mechanistic Pharmacology: AhR-ER Crosstalk

The Causality of Steric Bulk

The mechanism of action for 6-t-butyl-1,3,8-trichlorodibenzofuran hinges on its interaction with the cytosolic Aryl Hydrocarbon Receptor (AhR)[4]. Classical full agonists like TCDD bind to the AhR, inducing a conformational change that sheds chaperone proteins (Hsp90, XAP2, p23), allows nuclear translocation, and promotes dimerization with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to Dioxin Response Elements (DREs) to drive the transcription of toxicological genes.

However, the bulky tert-butyl group at the 6-position introduces significant steric hindrance. Causality: This steric bulk prevents the AhR from achieving the optimal active conformation required for robust recruitment of coactivators (like SRC-1). Consequently, the molecule acts as a partial agonist/antagonist[2].

Instead of driving DRE-mediated toxicity, the AhR-ligand complex is diverted into an inhibitory crosstalk pathway with the Estrogen Receptor alpha (ERα). The activated AhR complex binds directly to inhibitory DREs near estrogen-responsive genes or promotes the proteasomal degradation of ERα, effectively shutting down estrogen-induced cellular proliferation[4].

Fig 1. AhR-ERα inhibitory crosstalk pathway mediated by 6-t-butyl-1,3,8-triCDF.

Experimental Methodologies: Validating Antiestrogenicity

To empirically validate the antiestrogenic properties of 6-t-butyl-1,3,8-trichlorodibenzofuran, researchers rely on the in vivo immature female rat uterotrophic assay[2]. This protocol is designed as a self-validating system to isolate the compound's ability to block estrogenic signaling without inducing systemic toxicity.

Protocol: In Vivo Uterotrophic Assay

1. Model Selection & Acclimatization

-

Action: Select 21-day-old immature female Sprague-Dawley rats.

-

Rationale: Immature rats have negligible endogenous circulating estrogens. This provides an absolute zero-baseline, ensuring that any observed uterine growth is strictly due to the exogenous estrogen administered, eliminating confounding variables.

2. Dosing Regimen (Self-Validating Controls)

-

Action: Divide animals into four cohorts:

-

Cohort A (Negative Control): Corn oil vehicle only.

-

Cohort B (Positive Control): 17β-estradiol (E2) at 5 µ g/rat .

-

Cohort C (Experimental): E2 (5 µg) + 6-t-butyl-1,3,8-triCDF (dose-response ranging from 1 to 50 µmol/kg).

-

Cohort D (Toxicity Control): 6-t-butyl-1,3,8-triCDF alone (to verify the compound does not possess intrinsic estrogenic activity).

-

-

Execution: Administer via intraperitoneal (i.p.) injection daily for 2 days.

3. Tissue Harvesting & Gravimetric Analysis

-

Action: Euthanize animals 24 hours after the final dose. Excise the uteri, carefully strip away surrounding fat and connective tissue, and record the wet weight.

-

Data Interpretation: A successful antiestrogenic effect is confirmed when Cohort C shows a statistically significant reduction in E2-induced uterine wet weight compared to Cohort B[2].

4. Receptor Binding Quantification

-

Action: Homogenize the uterine tissue and isolate the cytosolic and nuclear fractions via differential centrifugation. Incubate fractions with [3H]estradiol to quantify the remaining unoccupied ER sites.

-

Rationale: This step proves that the reduction in uterine weight is mechanistically linked to a depletion of functional ERs in the nucleus, confirming the AhR-mediated proteasomal degradation pathway.

Fig 2. Step-by-step workflow for the in vivo uterotrophic antiestrogenicity assay.

Quantitative Structure-Activity Relationship (QSAR)

The efficacy of 6-t-butyl-1,3,8-trichlorodibenzofuran is best understood when compared to its structural analogs. The ratio of the effective dose required to induce toxicity (ED50 for CYP1A1 induction) versus the dose required for antiestrogenicity (ED50 for uterine weight reduction) serves as the therapeutic index for these compounds[2].

Table 2: Comparative Antiestrogenic Potency of Alkyl-PCDFs

| Compound | Lateral Substituents | Antiestrogenic Potency | Toxicity (CYP1A1 Induction) | Therapeutic Ratio (Tox/Efficacy) |

| 2,3,7,8-TCDD (Reference) | 4 (Chlorines) | High | Extremely High | < 1 (Highly Toxic) |

| 6-methyl-1,3,8-triCDF | 3 | High | Low | ~ 1,500 |

| 6-i-propyl-1,3,8-triCDF | 3 | High | Very Low | > 13,000 |

| 6-t-butyl-1,3,8-triCDF | 3 | Moderate/High | Negligible | Optimal |

Data synthesis indicates that increasing the steric bulk at the 6-position (from methyl to isopropyl to tert-butyl) drastically reduces dioxin-like toxicity while maintaining ER-inhibitory crosstalk, making 6-t-butyl-1,3,8-triCDF a highly refined structural model for drug development[2].

Regulatory and Environmental Context

Due to its structural similarity to persistent organic pollutants, 6-t-butyl-1,3,8-trichlorodibenzofuran is actively tracked in global toxicology databases[5]. It was evaluated in the European Commission's BKH reports regarding endocrine-disrupting chemicals (EDCs)[6]. While its primary application is in medical and veterinary research as a synthetic SAhRM[1], its classification as an endocrine disruptor underscores the necessity for strict laboratory handling protocols and controlled disposal to prevent environmental contamination[3].

Sources

- 1. endocrinedisruption.org [endocrinedisruption.org]

- 2. Alkyl polychlorinated dibenzofurans and related compounds as antiestrogens in the female rat uterus: structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wrc.org.za [wrc.org.za]

- 4. The Selective Aryl Hydrocarbon Receptor Modulator 6-Methyl-1,3,8-Trichlorodibenzofuran Inhibits Prostate Tumor Metastasis in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. T3DB: 6-tert-Butyl-1,3,8-trichlorodibenzofuran [t3db.ca]

- 6. auvergne-rhone-alpes.dreets.gouv.fr [auvergne-rhone-alpes.dreets.gouv.fr]

Spectral Characterization and Analytical Workflows for 6-t-Butyl-1,3,8-trichlorodibenzofuran

Executive Summary & Pharmacological Context

6-t-Butyl-1,3,8-trichlorodibenzofuran (C₁₆H₁₃Cl₃O, Monoisotopic Mass: 326.0032 Da) is a highly specialized alkylated polychlorinated dibenzofuran (PCDF). While standard PCDFs (e.g., 2,3,7,8-TCDF) are notorious environmental toxicants, specific alkyl-substituted congeners have been synthesized and studied as Selective Aryl Hydrocarbon Receptor Modulators (SAhRMs).

Research demonstrates that 6-t-butyl-1,3,8-triCDF exhibits moderate binding affinity to the cytosolic Aryl Hydrocarbon Receptor (AhR) but fails to induce the severe toxicological endpoints (like wasting syndrome or hyperkeratosis) associated with classical dioxins[1]. Instead, it acts as a potent antiestrogen, inhibiting 17β-estradiol-induced cellular responses, making it a critical prototype in the development of targeted therapeutics for estrogen-dependent pathologies[1].

Figure 1: AhR-mediated antiestrogenic signaling pathway modulated by 6-t-butyl-1,3,8-triCDF.

Molecular Signatures & Spectral Data

Due to the niche nature of alkylated PCDFs, comprehensive empirical libraries are often proprietary. The following spectral profiles are synthesized from structural analog data,2[2], and predictive fragmentation algorithms[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are defined by the rigid, planar dibenzofuran core disrupted by the bulky, electron-donating tert-butyl group at C6 and the highly electronegative chlorine atoms at C1, C3, and C8. The tert-butyl group shields the adjacent C7 proton, while the chlorines strongly deshield their neighboring protons, resulting in two distinct pairs of meta-coupled doublets.

Table 1: ¹H and ¹³C NMR Spectral Data (CDCl₃, 400 MHz / 100 MHz)

| Position | ¹H Chemical Shift (ppm) | Multiplicity (J in Hz) | ¹³C Chemical Shift (ppm) | Assignment Notes |

| C1 | - | - | 126.0 | C-Cl, deshielded |

| C2 | 7.45 | d (2.1) | 128.5 | Aromatic C-H, deshielded between two Cl atoms |

| C3 | - | - | 129.0 | C-Cl, deshielded |

| C4 | 7.60 | d (2.1) | 112.5 | Aromatic C-H, ortho to ether oxygen |

| C4a / C5a | - | - | 154.0 / 155.5 | C-O, bridgehead carbons |

| C6 | - | - | 138.0 | C-tBu, quaternary |

| C7 | 7.35 | d (2.0) | 122.0 | Aromatic C-H, shielded by adjacent t-butyl group |

| C8 | - | - | 127.5 | C-Cl |

| C9 | 7.85 | d (2.0) | 120.5 | Aromatic C-H, bay region (highly deshielded) |

| C9a / C9b | - | - | 123.0 / 124.5 | Bridgehead carbons |

| t-Butyl (-CH₃) | 1.50 | s (9H) | 30.5 | Aliphatic methyls |

| t-Butyl (C-quat) | - | - | 35.2 | Aliphatic quaternary carbon |

Mass Spectrometry (GC-EI-MS)

In standard PCDFs, the molecular ion[M]⁺ is typically the base peak due to the extreme stability of the aromatic system. However, the presence of the tert-butyl group fundamentally alters the fragmentation causality. Electron Ionization (70 eV) induces rapid α-cleavage of a methyl radical from the tert-butyl moiety to form a highly stable, ring-stabilized tertiary cation, shifting the base peak to [M - CH₃]⁺[3].

Table 2: GC-MS (EI, 70 eV) Fragmentation Data

| m/z | Relative Abundance (%) | Ion Assignment | Mechanistic Rationale |

| 326 | 45 | [M]⁺ | Molecular ion; exhibits characteristic Cl₃ isotope cluster (100:97:32:3) |

| 311 | 100 | [M - CH₃]⁺ | Base peak; stable ring-stabilized cation via facile α-cleavage |

| 269 | 35 | [M - C₄H₉]⁺ | Loss of the entire tert-butyl group |

| 241 | 15 | [M - C₄H₉ - CO]⁺ | Characteristic furan ring opening and carbon monoxide extrusion |

| 171 | 10 | [M - C₄H₉ - CO - Cl₂]⁺ | Deep skeletal fragmentation |

Infrared (IR) Spectroscopy

Table 3: ATR-FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Correlation |

| 2965, 2870 | C-H stretch (aliphatic) | Asymmetric/symmetric stretching of t-butyl methyls |

| 3075 | C-H stretch (aromatic) | sp² C-H bonds on the dibenzofuran rings |

| 1585, 1460 | C=C stretch (aromatic) | Skeletal ring vibrations of the biphenyl system |

| 1195 | C-O-C stretch (asymmetric) | Dibenzofuran ether linkage |

| 875 | C-H out-of-plane bend | Isolated (meta) aromatic protons |

| 815 | C-Cl stretch | Aryl chloride bonds |

Experimental Protocols & Analytical Workflows

The analysis of alkylated PCDFs requires rigorous extraction and cleanup to isolate the target analytes from complex biological or environmental matrices. The following protocols are adapted from 4[4].

Figure 2: High-resolution GC-MS analytical workflow for PCDF extraction and quantification.

Protocol 1: Matrix Extraction and Multi-Layer Silica Cleanup

Objective: Isolate 6-t-butyl-1,3,8-triCDF from lipid-rich or complex matrices while destroying reactive interferents.

-

Spiking: Spike the homogenized sample (e.g., 10 g tissue) with 1.0 ng of ¹³C₁₂-labeled 2,3,7,8-TCDF (surrogate internal standard).

-

Extraction: Extract using Toluene/Dichloromethane (1:1 v/v) via Accelerated Solvent Extraction (ASE) at 150°C and 1500 psi.

-

Multi-Layer Silica Cleanup: Pass the concentrated extract through a glass column packed (bottom to top) with: neutral silica, basic silica, neutral silica, acidic silica (44% H₂SO₄ w/w), and anhydrous Na₂SO₄. Elute with 150 mL of hexane.

-

Causality Rationale: PCDFs are highly stable and lipophilic. The acidic silica layer aggressively oxidizes and destroys co-extracted lipids and reactive hydrocarbons, while the basic layer removes acidic interferents (e.g., phenols), leaving the PCDF core intact.

-

-

Fractionation: Load the hexane eluate onto a basic alumina column. Wash with hexane (discards non-polar aliphatic hydrocarbons), then elute the PCDF fraction with 50 mL of Dichloromethane/Hexane (8:92 v/v).

-

System Validation Checkpoint: Calculate the recovery of the ¹³C₁₂-labeled surrogate. A recovery between 70%–120% validates the extraction efficiency and proves the absence of catastrophic analyte loss during the aggressive silica cleanup.

-

Protocol 2: HRGC-LRMS Acquisition Parameters

Objective: Chromatographic separation and quantitative mass spectral detection.

-

Injection: Inject 1 µL of the reconstituted extract (in nonane) in splitless mode at 270°C.

-

Chromatography: Use a 60 m DB-5MS capillary column (0.25 mm ID, 0.25 µm film).

-

Temperature Program: 150°C (hold 1 min) → ramp at 20°C/min to 200°C → ramp at 3°C/min to 300°C (hold 10 min).

-

-

Ionization & Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Utilize Selected Ion Monitoring (SIM) mode targeting m/z 326.0, 328.0 (Molecular ions), and 311.0 (Base peak).

-

Causality Rationale: SIM mode drastically increases sensitivity (sub-picogram limits) by only integrating the dwell times of specific ions rather than scanning the entire mass range.

-

System Validation Checkpoint: The protocol is self-validating if the ratio of m/z 326 to m/z 328 in the sample peak falls within 15% of the theoretical chlorine isotope abundance ratio (100:97). If the ratio deviates, the peak is flagged as a co-eluting matrix interference rather than the target analyte.

-

References

- Dickerson R, Keller LH, Safe S. (1995).Alkyl polychlorinated dibenzofurans and related compounds as antiestrogens in the female rat uterus: structure-activity studies. Toxicology and Applied Pharmacology.

- Toxin and Toxin Target Database (T3DB). (2009).6-tert-Butyl-1,3,8-trichlorodibenzofuran.

- Beger RD, Wilkes JG. (2001).Models of Polychlorinated Dibenzodioxins, Dibenzofurans, and Biphenyls Binding Affinity to the Aryl Hydrocarbon Receptor Developed Using 13C NMR Data. ACS Publications.

- U.S. Environmental Protection Agency (EPA). (2007).Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography.

Sources

Technical Whitepaper: Physical Properties and Pharmacological Profiling of 6-tert-Butyl-1,3,8-trichlorodibenzofuran

Executive Summary

As drug development pivots toward targeted receptor modulation, 6-tert-butyl-1,3,8-trichlorodibenzofuran (commonly abbreviated as 6-t-butyl-1,3,8-triCDF or simply triCDF) has emerged as a critical structural prototype. Classified as a Selective Aryl Hydrocarbon Receptor Modulator (SAhRM), triCDF exhibits a broad spectrum of antiestrogenic activity. Unlike classical AhR agonists such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)—which trigger severe toxicological endpoints—triCDF effectively uncouples AhR-mediated antiestrogenicity from dioxin-like toxicity [1].

This technical guide synthesizes the physicochemical properties, mechanistic pathways, and self-validating experimental protocols required to evaluate triCDF in preclinical settings.

Physicochemical Properties & Structural Causality

As an Application Scientist, I emphasize that understanding the physical properties of a compound is foundational for formulation, solvent selection, and predicting pharmacokinetic behavior.

Causality Insight: The addition of the bulky tert-butyl group at the 6-position is a deliberate structural choice. Steric hindrance prevents the molecule from achieving the perfect planar conformation required for high-affinity, toxic AhR agonism. This specific steric bulk shifts its pharmacological profile toward moderate-affinity modulation and high antiestrogenic potency [2].

Table 1: Core Chemical Identifiers

| Parameter | Value |

| Chemical Name | 6-tert-butyl-1,3,8-trichlorodibenzofuran |

| Synonyms | 6-t-butyl-1,3,8-triCDF; triCDF |

| CAS Registry Number | 125652-12-2 |

| Molecular Formula | C₁₆H₁₃Cl₃O |

| Molecular Weight | 327.63 g/mol |

| Monoisotopic Mass | 326.0032 Da |

| XLogP (Predicted) | 7.4 |

Table 2: Mass Spectrometry & Predicted Collision Cross Section (CCS) Data

| Adduct | m/z Ratio | Predicted CCS (Ų) |

| [M+H]⁺ | 327.01048 | 174.2 |

| [M-H]⁻ | 324.99592 | 179.7 |

| [M+Na]⁺ | 348.99242 | 188.4 |

| [M+NH₄]⁺ | 344.03702 | 193.6 |

Formulation Note: The predicted XLogP of 7.4 indicates extreme lipophilicity. In experimental protocols, aqueous vehicles will fail to dissolve the compound; thus, lipophilic carriers such as corn oil (for in vivo studies) or DMSO (for in vitro dosing) are strictly required to ensure systemic bioavailability [3].

Mechanistic Profiling: AhR-ER Cross-Talk

The therapeutic potential of triCDF lies in its ability to facilitate genomic cross-talk between the Aryl Hydrocarbon Receptor (AhR) and the Estrogen Receptor (ER).

Upon cytosolic binding, triCDF induces a conformational change in the AhR, shedding chaperone proteins (like HSP90) and translocating to the nucleus. The activated AhR-ARNT heterodimer binds to Dioxin Response Elements (DRE). This genomic action actively represses 17β-estradiol-induced gene transcription, leading to decreased uterine peroxidase activity, reduced epidermal growth factor (EGF) receptor binding, and lower cytosolic/nuclear ER and PR levels [1].

Figure 1: AhR-mediated antiestrogenic signaling pathway of 6-t-Butyl-1,3,8-triCDF.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the antiestrogenic efficacy of triCDF, we employ the In Vivo Uterotrophic Assay .

Causality Insight: I mandate the use of immature female Sprague-Dawley rats (21-25 days old) for this workflow. Immature rats have not yet initiated endogenous ovarian estrogen production, providing a near-zero baseline. Any observed uterine hypertrophy is exclusively attributable to our exogenous interventions, ensuring high signal-to-noise ratios [1].

Protocol: In Vivo Uterotrophic Assay

Step 1: Animal Acclimation & Grouping Randomize immature female Sprague-Dawley rats into four self-validating groups to ensure internal protocol integrity.

Step 2: Dosing Regimen (Intraperitoneal Injection)

-

Group 1 (Vehicle Control): Administer corn oil. Purpose: Establishes the absolute baseline.

-

Group 2 (Positive Control): Administer 17β-estradiol (0.33 µmol/kg) twice over 48 hours. Purpose: Validates system responsiveness and maximal uterine hypertrophy.

-

Group 3 (Test Agonism): Administer triCDF (100 µmol/kg) alone. Purpose: Checks for constitutive AhR agonism (toxicity check).

-

Group 4 (Co-administration): Administer 17β-estradiol (0.33 µmol/kg) + triCDF (100 µmol/kg). Purpose: Measures the antiestrogenic efficacy of the test compound.

Step 3: Incubation & Harvest Euthanize animals 24 hours after the final dose. Excise the uterus, strip it of adhering fat, and record the wet weight immediately to prevent desiccation artifacts.

Step 4: Downstream Molecular Analysis Homogenize uterine tissue to quantify cytosolic/nuclear ER and PR levels via radioligand binding assays, and assess EGF receptor mRNA via RT-qPCR.

Figure 2: Self-validating in vivo experimental workflow for the uterotrophic assay.

Conclusion & Translational Outlook

The physical properties and specific steric bulk of 6-tert-butyl-1,3,8-trichlorodibenzofuran render it a highly effective SAhRM. By successfully uncoupling AhR-mediated antiestrogenicity from the classical dioxin-like toxicity, triCDF serves as a robust, field-proven prototype for the next generation of targeted endocrine therapies and clinical antiestrogen development [2].

References

-

Astroff B, Safe S. "6-Alkyl-1,3,8-trichlorodibenzofurans as antiestrogens in female Sprague-Dawley rats." Toxicology. 1991;69(2):187-97. URL:[Link]

-

Dickerson R, Keller LH, Safe S. "Alkyl polychlorinated dibenzofurans and related compounds as antiestrogens in the female rat uterus: structure-activity studies." Toxicology and Applied Pharmacology. 1995;135(2):287-98. URL:[Link]

-

PubChemLite Database. "6-t-butyl-1,3,8-trichlorodibenzofuran (C16H13Cl3O) - Predicted Mass Spectrometry Data". Université du Luxembourg. 2026. URL:[Link]

A Comprehensive Technical Guide to the Thermal Stability of 6-t-Butyl-1,3,8-trichlorodibenzofuran

This in-depth technical guide provides a comprehensive overview of the methodologies and theoretical considerations for assessing the thermal stability of 6-t-Butyl-1,3,8-trichlorodibenzofuran. This document is intended for researchers, scientists, and drug development professionals engaged in the study of halogenated aromatic compounds. It delineates the synthesis, characterization, and thermal analysis of the title compound, offering insights into its decomposition pathways and the rationale behind the selection of specific experimental protocols.

Introduction

Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants that have garnered significant scientific attention due to their environmental persistence and toxicity.[1][2] The thermal stability of these compounds is a critical parameter influencing their fate in the environment and their potential for formation as byproducts in high-temperature industrial processes.[2] This guide focuses on a specific congener, 6-t-Butyl-1,3,8-trichlorodibenzofuran, providing a framework for its synthesis and a detailed examination of its thermal degradation profile. Understanding the thermal behavior of this molecule is essential for risk assessment, the development of remediation technologies, and for ensuring the safety and stability of related chemical entities in various applications.

Synthesis and Characterization

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for 6-t-Butyl-1,3,8-trichlorodibenzofuran.

Characterization:

The successful synthesis of the target compound would be confirmed through a suite of analytical techniques. High-resolution gas chromatography coupled with mass spectrometry (HRGC/MS) is the gold standard for the identification and quantification of PCDDs and PCDFs.[3][4][5]

| Analytical Technique | Purpose | Expected Outcome |

| HRGC/MS | Identification and purity assessment | A distinct peak at the expected retention time with a mass spectrum corresponding to the molecular weight and isotopic pattern of C₁₆H₁₃Cl₃O. |

| ¹H and ¹³C NMR | Structural elucidation | Chemical shifts and coupling constants consistent with the proposed structure, confirming the positions of the t-butyl group and chlorine atoms. |

| FT-IR Spectroscopy | Functional group analysis | Characteristic absorption bands for the aromatic C-H, C-O-C, and C-Cl bonds. |

| Elemental Analysis | Empirical formula determination | Percentage composition of C, H, and Cl consistent with the molecular formula C₁₆H₁₃Cl₃O. |

Thermal Stability Analysis

The thermal stability of 6-t-Butyl-1,3,8-trichlorodibenzofuran can be quantitatively assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical information on the temperatures at which the compound begins to decompose and the energetics of this process.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass.

Experimental Protocol for TGA:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of purified 6-t-Butyl-1,3,8-trichlorodibenzofuran into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to 800°C at a linear heating rate (e.g., 10°C/min).

-

Data Analysis: Plot the mass loss as a function of temperature. The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline and the tangent of the decomposition curve. The temperature of maximum decomposition rate (Tmax) is determined from the peak of the derivative of the TGA curve (DTG).

TGA Experimental Workflow:

Caption: Postulated thermal decomposition pathways.

Conclusion

This technical guide has outlined a comprehensive framework for the synthesis, characterization, and thermal stability assessment of 6-t-Butyl-1,3,8-trichlorodibenzofuran. By employing the detailed experimental protocols for TGA and DSC, researchers can obtain critical data on the thermal behavior of this compound. The proposed decomposition pathways provide a theoretical basis for understanding the degradation mechanism. The insights gained from such studies are essential for the safe handling, storage, and disposal of this and related halogenated aromatic compounds, and for advancing our understanding of their environmental fate.

References

-

Zhao, J., et al. (2012). Formation pathways of polychlorinated dibenzofurans (PCDFs) in sediments contaminated with PCBs during the thermal desorption process. Chemosphere, 88(9), 1129-1134. [Link]

-

Habe, H., & Omori, T. (2003). Microbial degradation of chlorinated dioxins. Applied Microbiology and Biotechnology, 61(2), 90-100. [Link]

-

Argonne National Laboratory. (2003). Polychlorodibenzo-p-dioxin and Polychlorodibenzo-furan Removal and Destruction. Argonne Scientific Publications. [Link]

-

Chen, J., et al. (2023). Methodological Insights into the Occurrence, Conversion, and Control of Polychlorinated Dibenzo-p-Dioxins/Dibenzofurans from Waste Incineration. Toxics, 11(10), 868. [Link]

-

Innovatech Labs. (2022). Applications of Thermogravimetric Analysis. [Link]

-

Materials Characterization Services. (2023). TGA - Thermogravimetric Analysis. [Link]

-

Clement, R. E., & Tosine, H. M. (1988). The analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans. Mass Spectrometry Reviews, 7(6), 593-636. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/Low-Resolution Mass Spectrometry (HRGC/LRMS). [Link]

-

Agency for Toxic Substances and Disease Registry. (1994). Analytical Methods for 2,3-Benzofuran. [Link]

Sources

- 1. Microbial degradation of chlorinated dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methodological Insights into the Occurrence, Conversion, and Control of Polychlorinated Dibenzo-p-Dioxins/Dibenzofurans from Waste Incineration [mdpi.com]

- 3. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Applications of Thermogravimetric Analysis | Innovatech Labs [innovatechlabs.com]

- 7. TGA - Thermogravimetric Analysis | Materials Characterization Services [mat-cs.com]

potential research applications of 6-t-Butyl-1,3,8-trichlorodibenzofuran

Strategic Deployment of 6-t-Butyl-1,3,8-trichlorodibenzofuran as a Selective Aryl Hydrocarbon Receptor Modulator (SAhRM) in Antiestrogen Research

Executive Overview: The Paradigm Shift in AhR Pharmacology

Historically, the Aryl Hydrocarbon Receptor (AhR) has been synonymous with the profound toxicity of its highest-affinity ligand, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). While TCDD exhibits potent antiestrogenic properties—making it theoretically attractive for suppressing hormone-dependent malignancies—its clinical utility is entirely negated by severe toxicities, including thymic atrophy, hepatotoxicity, and wasting syndrome.

The synthesis and characterization of 6-alkyl-substituted polychlorinated dibenzofurans, specifically 6-t-butyl-1,3,8-trichlorodibenzofuran (6-t-butyl-1,3,8-triCDF) , represents a critical breakthrough. As a Senior Application Scientist overseeing endocrine disruption and oncology pipelines, I view 6-t-butyl-1,3,8-triCDF not merely as a chemical probe, but as a foundational prototype for Selective AhR Modulators (SAhRMs). It successfully uncouples AhR-mediated antiestrogenic efficacy from classical dioxin-like toxicity, providing a highly valuable tool for oncology and endocrine research .

Physicochemical Profile and Structural Rationale

Understanding the physical structure of this compound is essential to understanding its unique pharmacodynamics.

-

Chemical Name: 6-tert-butyl-1,3,8-trichlorodibenzofuran

-

CAS Number: 125652-12-2

-

Molecular Formula: C16H13Cl3O

The Causality of Structure: The addition of the bulky tert-butyl group at the 6-position of the 1,3,8-trichlorodibenzofuran backbone sterically hinders the molecule from adopting the exact planar conformation required for maximal, prolonged AhR activation. This structural modification reduces its binding affinity to a "moderate" level compared to TCDD. This moderate affinity alters the subsequent recruitment of co-activators, preventing the sustained gene transcription associated with systemic toxicity, while still efficiently triggering Estrogen Receptor (ER) degradation pathways .

Mechanistic Architecture: AhR-ER Crosstalk

The primary research application of 6-t-butyl-1,3,8-triCDF lies in its ability to hijack the AhR signaling cascade to suppress Estrogen Receptor alpha (ERα) activity. Upon entering the cell, the compound binds to the cytosolic AhR. The ligand-receptor complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs).

Crucially, this activation leads to the recruitment of the proteasome complex to ERα, accelerating its degradation. Furthermore, AhR activation competitively sequesters shared co-activators (like ARNT and Sp1) away from ERα, effectively silencing 17β-estradiol (E2)-induced gene expression (such as c-fos and the Epidermal Growth Factor Receptor, EGFR).

Mechanistic pathway of 6-t-butyl-1,3,8-triCDF inducing AhR-mediated degradation of ERα.

Quantitative Efficacy: Comparative Profiling

To establish trustworthiness in drug development, we must benchmark 6-t-butyl-1,3,8-triCDF against both the endogenous hormone (E2) and the toxic standard (TCDD). The following table synthesizes the expected pharmacodynamic responses in an immature rodent model.

| Treatment Group | Uterine Wet Weight (% of Control) | Nuclear ER Levels (fmol/mg DNA) | AhR Binding Affinity (Kd) | Toxicity Indicator (Body Weight Loss) |

| Vehicle Control | 100% | Baseline (~150) | N/A | None |

| 17β-Estradiol (E2) | ~350% | High (~600) | N/A | None |

| TCDD + E2 | ~120% | Low (~200) | Very High (~10⁻¹¹ M) | Severe (>15% loss) |

| 6-t-Butyl-triCDF + E2 | ~135% | Low (~250) | Moderate (~10⁻⁸ M) | Negligible (<2% loss) |

Self-Validating Experimental Workflows

To leverage 6-t-butyl-1,3,8-triCDF in your research, robust, self-validating protocols are mandatory. As a scientist, I design systems where internal controls immediately flag assay failure, ensuring data integrity.

Protocol A: In Vivo Immature Female Rat Uterine Bioassay

This is the gold-standard assay for quantifying antiestrogenic activity while simultaneously monitoring systemic toxicity.

-

Causality & Design Rationale: We utilize 21-day-old immature female Sprague-Dawley rats. Why? Prepubertal rodents have negligible endogenous ovarian estrogen production. This creates a near-zero baseline, ensuring that any observed uterine hypertrophy is strictly due to our exogenous E2 administration, and any suppression is strictly due to our SAhRM.

Step-by-Step Methodology:

-

Acclimatization & Grouping: House 21-day-old female Sprague-Dawley rats in a temperature-controlled environment. Randomize into four groups (n=6/group): Vehicle Control, E2 Only, 6-t-butyl-triCDF Only, and E2 + 6-t-butyl-triCDF.

-

Self-Validation Check: The "6-t-butyl-triCDF Only" group ensures the compound does not possess partial estrogenic agonist activity on its own. If this group shows uterine hypertrophy, the compound batch is compromised.

-

-

Dosing Regimen:

-

Administer 6-t-butyl-1,3,8-triCDF (100 µmol/kg) dissolved in corn oil via oral gavage.

-

Simultaneously administer 17β-estradiol (0.33 µmol/kg) via intraperitoneal (IP) injection.

-

-

Observation & Harvesting: Monitor body weight daily for toxicity. At 48 hours post-dosing, euthanize the animals via CO₂ asphyxiation.

-

Tissue Processing: Excise the uteri, strip them of adhering fat and connective tissue, and immediately weigh them to determine the uterine wet weight.

-

Receptor Quantification: Homogenize the uterine tissue in TEDG buffer (Tris, EDTA, Dithiothreitol, Glycerol). Centrifuge to separate the cytosolic and nuclear fractions. Quantify ER levels using a [³H]estradiol radioligand exchange assay.

Protocol B: In Vitro MCF-7 Breast Cancer Cell Screening

For high-throughput mechanistic validation, the MCF-7 human breast adenocarcinoma cell line is utilized due to its high endogenous ERα expression.

In vitro workflow for validating 6-t-butyl-1,3,8-triCDF antiestrogenic activity.

-

Causality & Design Rationale: Prior to treatment, cells must be cultured in phenol red-free media supplemented with charcoal-stripped fetal bovine serum (FBS). Why? Phenol red acts as a weak estrogen, and standard FBS contains endogenous hormones. Stripping the media prevents background ER activation, ensuring the assay strictly measures the interplay between the administered E2 and the 6-t-butyl-1,3,8-triCDF.

Future Perspectives in Drug Development

The characterization of 6-t-butyl-1,3,8-triCDF has fundamentally altered how we approach AhR pharmacology. By proving that the AhR can be modulated selectively to achieve therapeutic antiestrogenic effects without triggering the toxicological cascade of dioxins, this compound serves as the structural blueprint for next-generation therapeutics. Current research is expanding its application beyond breast cancer into other estrogen-driven pathologies, such as endometriosis and uterine fibroids, where long-term, non-toxic ER suppression is clinically highly desirable.

References

-

Title: 6-Alkyl-1,3,8-trichlorodibenzofurans as antiestrogens in female Sprague-Dawley rats Source: Toxicology URL: [Link]

-

Title: Alkyl polychlorinated dibenzofurans and related compounds as antiestrogens in the female rat uterus - Structure-activity studies Source: Toxicology and Applied Pharmacology URL: [Link]

-

Title: 6-tert-butyl-1,3,8-trichlorodibenzofuran (Compound Summary) Source: PubChem Database URL: [Link]

Introduction: Understanding Polychlorinated Dibenzofurans (PCDFs)

An In-Depth Technical Guide to the Environmental Sources of Chlorinated Dibenzofurans

Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants (POPs) that have garnered significant scientific and regulatory attention due to their environmental persistence, bioaccumulative nature, and high toxicity.[1][2] Structurally, they consist of a dibenzofuran backbone with chlorine atoms substituted at any of the eight available positions, resulting in 135 possible congeners.[3][4][5] Together with the structurally similar polychlorinated dibenzo-p-dioxins (PCDDs), they are often collectively referred to as "dioxins."[2][3]

Of the 135 PCDF congeners, those with chlorine substitution at positions 2, 3, 7, and 8 are of particular toxicological concern due to their ability to interact with the aryl hydrocarbon (Ah) receptor, leading to a cascade of adverse health effects.[6][7] PCDFs are not produced intentionally but are the unwanted by-products of numerous industrial and thermal processes.[1][8][9] Their release into the environment leads to widespread contamination of air, water, soil, and sediment, with subsequent accumulation in the food chain.[1][10][11][12] This guide provides a detailed examination of the primary environmental sources of PCDFs, the chemical mechanisms governing their formation, and the standard methodologies for their detection and analysis.

Part 1: Major Environmental Sources and Formation Mechanisms

The environmental burden of PCDFs is overwhelmingly anthropogenic.[6][13] Sources can be broadly categorized into industrial processes, combustion, and chemical manufacturing by-products. Each source type is often associated with a unique congener profile, or "fingerprint," which can be used to trace contamination back to its origin.[13][14][15]

Thermal and Combustion Processes

Combustion is the most significant source of PCDF emissions globally.[6][16][17] These compounds are formed when organic material is burned in the presence of chlorine, a process common in both industrial settings and uncontrolled fires.

A. Waste Incineration: Municipal solid waste (MSW), medical waste, and hazardous waste incinerators are historically the most notorious sources of PCDF emissions.[10][12][16][18] While modern facilities with advanced air pollution control devices (APCDs) have significantly reduced emissions, older or poorly operated incinerators remain a major concern.[3][19][20]

-

Causality: PCDF formation in incinerators occurs primarily in the post-combustion zone and on fly ash particles as flue gases cool.[3][21] The presence of chlorine-containing materials like PVC plastics, paper products, and organic matter provides the necessary reactants.[3][16][21] Total PCDF formation is often much higher than that of PCDDs in incinerator emissions.[16]

B. Metallurgical Industries: High-temperature metallurgical processes are significant contributors to PCDF inventories.[9]

-

Iron and Steel Manufacturing: Sintering plants and electric arc furnaces (EAFs) are primary sources within the steel industry.[22][23] In these processes, scrap metal, often contaminated with oils, plastics, and paints, is heated to high temperatures, providing the ideal conditions for PCDF formation.[22][24]

-

Secondary Smelting: Secondary aluminum and copper smelters also release significant quantities of PCDFs.[24] The furnace temperatures in secondary aluminum smelting (650-750°C) are lower than in EAFs, which can lead to less efficient combustion and higher PCDF formation rates.[24]

Industrial Chemical Processes

PCDFs are generated as unintended contaminants during the manufacturing of certain chlorinated chemicals.

A. Pulp and Paper Mills: The use of chlorine for bleaching wood pulp was historically a major source of PCDF contamination in mill effluents, sludges, and surrounding aquatic environments.[25][26] The reaction of chlorine with phenolic compounds present in lignin produces PCDF precursors. While the industry has largely shifted to elemental chlorine-free (ECF) and totally chlorine-free (TCF) bleaching processes, legacy contamination persists in sediments.

B. Chemical Manufacturing: PCDFs are formed as by-products in the production of chlorinated pesticides, herbicides, and wood preservatives.[1]

-

Pentachlorophenol (PCP): Technical grade PCP, a widely used wood preservative, is heavily contaminated with PCDFs, particularly the higher chlorinated congeners like octachlorodibenzofuran (OCDF).[27] Sites where PCP was manufactured or used extensively often exhibit significant soil and sediment contamination.[27]

-

Herbicides: The production of certain herbicides has also been linked to PCDF contamination.[10][14]

Reservoir and Natural Sources

-

Reservoir Sources: Contaminated soils, sediments, and sewage sludges act as environmental reservoirs.[1][10] PCDFs are highly hydrophobic and bind strongly to organic matter, where they can persist for long periods and be re-released into the environment or enter the food web.[1][11]

-

Natural Sources: While minor compared to human activities, natural processes like forest fires and volcanic eruptions can also produce PCDFs.[1][12][28][29]

Part 2: Mechanisms of PCDF Formation

Understanding the chemical pathways of PCDF formation is critical for developing effective control strategies. Two primary mechanisms have been identified: precursor-mediated synthesis and de novo synthesis.[8][30][31]

-

Precursor-Mediated Synthesis: This pathway involves the transformation of chlorinated aromatic compounds, such as chlorophenols (CPs), chlorobenzenes (CBzs), and polychlorinated biphenyls (PCBs), into PCDFs at elevated temperatures (typically >500°C).[30][31] For example, the pyrolysis of PCBs can lead to the formation of PCDFs. This mechanism is particularly relevant in incidents involving fires in electrical equipment containing PCBs.[10]

-

De Novo Synthesis: This is the dominant formation mechanism in combustion processes, occurring at lower temperatures (250–450°C).[8][21][30][32] It involves the reaction of elemental carbon, an inorganic chlorine source (like HCl), and oxygen on a solid matrix, often in the presence of a metal catalyst such as copper.[16][31] The reactions occur on the surface of fly ash particles as flue gases cool.[3][21] De novo synthesis is considered the primary formation route for PCDFs in sintering processes, electric arc furnaces, and waste incinerators.[21][22]

Part 3: Environmental Fate and Transport

Once released, the environmental behavior of PCDFs is governed by their physical and chemical properties, particularly their semi-volatile nature, low water solubility, and high lipophilicity (fat-solubility).[5][11]

-

Atmospheric Transport: In the atmosphere, PCDFs partition between the gas phase and particulate matter.[11] This partitioning is temperature-dependent, with lower chlorinated congeners being more volatile.[5] This allows for long-range atmospheric transport, leading to their presence in remote ecosystems far from primary sources.[6][11]

-

Deposition: PCDFs are removed from the atmosphere via wet and dry deposition, contaminating soil, vegetation, and water bodies.[14][33] Plant uptake from the atmosphere is a major pathway for these compounds to enter the terrestrial food chain.[33]

-

Bioaccumulation: Due to their high hydrophobicity, PCDFs readily adsorb to suspended matter in aquatic environments and accumulate in sediments.[1] These compounds are not easily metabolized and therefore bioaccumulate in the fatty tissues of organisms, biomagnifying up the food chain.[1][2]

// Sources Sources [label="Emission Sources\n(Incinerators, Industry)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Environmental Compartments Atmosphere [label="Atmosphere\n(Gas/Particle Partitioning)"]; Water [label="Water Bodies"]; Soil [label="Soil & Vegetation"]; Sediment [label="Sediment"]; Biota [label="Biota\n(Food Web)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Processes Sources -> Atmosphere [label="Emission"]; Atmosphere -> Water [label="Wet/Dry Deposition"]; Atmosphere -> Soil [label="Wet/Dry Deposition"]; Water -> Sediment [label="Sedimentation"]; Sediment -> Water [label="Resuspension", style=dashed]; Soil -> Biota [label="Uptake"]; Water -> Biota [label="Uptake"]; Biota -> Biota [label="Biomagnification"]; } dot Caption: Simplified environmental transport and fate of PCDFs.

Part 4: Analytical Methodology

The accurate quantification of PCDFs in environmental samples is a complex analytical challenge due to their extremely low concentrations (parts per quadrillion) and the presence of numerous interfering compounds.[34][35] High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for analysis.[34][36]

Standard Protocol for PCDF Analysis in Solid Matrices

The following protocol outlines a self-validating system for the determination of PCDFs in a sample like soil or sediment, incorporating isotopically labeled standards for accurate quantification.

Step 1: Sample Preparation and Spiking

-

Obtain a representative sample of the matrix (e.g., soil, sediment, fly ash).

-

Homogenize the sample thoroughly.

-

Prior to extraction, spike the sample with a known amount of a surrogate standard mixture containing ¹³C-labeled PCDF congeners. These surrogates are chemically identical to the target analytes but have a different mass, allowing them to be distinguished by the mass spectrometer. They are used to monitor the efficiency of the entire extraction and cleanup process for each analyte.[35]

Step 2: Extraction

-

The PCDFs are extracted from the solid matrix using an organic solvent. Soxhlet extraction with toluene is a common and robust method.[35] This process uses continuous solvent cycling to efficiently remove the target compounds from the sample matrix.

Step 3: Multi-Stage Cleanup

-

The raw extract contains numerous co-extracted compounds that can interfere with the final analysis. A multi-stage cleanup is essential.[34][35][37]

-

Acid/Base Washing: The extract is washed with concentrated sulfuric acid and base to remove bulk organic interferences.

-

Column Chromatography: The extract is passed through a series of chromatographic columns (e.g., silica gel, alumina, and carbon columns) to separate the PCDFs from other compound classes like PCBs and other chlorinated hydrocarbons.[35][36] The carbon column is particularly effective at isolating the planar PCDF molecules.

Step 4: Concentration and Recovery Standard Spiking

-

The final, cleaned extract is carefully concentrated to a small, precise volume (e.g., 20 µL).

-

Just before instrumental analysis, a known amount of a ¹³C-labeled recovery (or internal) standard is added.[35] This standard is used to calculate the recovery of the surrogate standards, providing a final quality control check on the analytical process.

Step 5: HRGC/HRMS Analysis

-

The final extract is injected into the HRGC/HRMS system.

-

HRGC: A long capillary column separates the individual PCDF congeners based on their boiling points and polarity.[37]

-

HRMS: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, monitoring two characteristic ions for each PCDF homologue and for each labeled standard.[35] The high resolution allows for the differentiation of target analytes from other molecules with the same nominal mass.

-

Identification & Quantification: A PCDF congener is positively identified if it elutes within a specific retention time window and the ratio of its two monitored ions is within a specified tolerance of the theoretical value.[35] Quantification is performed using the isotope dilution method, where the response of a native PCDF is compared to the response of its corresponding ¹³C-labeled surrogate standard.[35]

// Nodes Sample [label="1. Sample Collection\n& Homogenization"]; Spike1 [label="2. Spiking\n(¹³C-Surrogate Standards)"]; Extract [label="3. Extraction\n(e.g., Soxhlet)"]; Cleanup [label="4. Multi-Stage Cleanup\n(Acid Wash, Column Chromatography)"]; Concentrate [label="5. Concentration"]; Spike2 [label="6. Spiking\n(¹³C-Recovery Standard)"]; Analysis [label="7. HRGC/HRMS Analysis\n(Separation & Detection)"]; Data [label="8. Data Processing\n(Identification & Quantification)"];

// Edges Sample -> Spike1; Spike1 -> Extract; Extract -> Cleanup; Cleanup -> Concentrate; Concentrate -> Spike2; Spike2 -> Analysis; Analysis -> Data; } dot Caption: Standard workflow for PCDF analysis in environmental samples.

Part 5: Quantitative Data Summary

The concentrations of PCDFs emitted from various sources can vary by several orders of magnitude, depending on the process, raw materials, and pollution control technologies in place.

| Source Category | PCDF Concentration Range (ng I-TEQ/Nm³) | Key Congeners Often Observed | Reference(s) |

| Municipal Waste Incineration (Modern) | 0.1 - 5.0 | Lower and higher chlorinated PCDFs | [5][17] |

| Iron & Steel Sintering | 0.003 - 0.557 | 2,3,7,8-TCDF, lower chlorinated PCDFs | [22] |

| Electric Arc Furnaces (EAFs) | ~0.28 (mean) | Lower chlorinated PCDFs | [22][24] |

| Secondary Aluminum Smelters | ~3.3 (mean) | Varies with feedstock | [24] |

Note: I-TEQ (International Toxic Equivalency) is a weighted quantity that considers the varying toxicity of different PCDF congeners relative to 2,3,7,8-TCDD.

Conclusion

Chlorinated dibenzofurans are persistent and toxic environmental contaminants originating almost exclusively from anthropogenic activities. Industrial and combustion processes, particularly waste incineration and metallurgical operations, represent the most significant sources of PCDF emissions. These compounds are formed via precursor-mediated or de novo synthesis pathways, with the latter being dominant in most thermal systems. Once released, their chemical stability and hydrophobicity lead to long-range transport and bioaccumulation in food webs. The complexity of PCDF analysis necessitates highly sophisticated methods like HRGC/HRMS to ensure accurate identification and quantification. Continued research and stringent regulatory controls on primary emission sources are essential to mitigate the environmental and health risks posed by these compounds.

References

- Crummett, W. B. (1985). Sources and fate of polychlorinated dibenzodioxins, dibenzofurans and related compounds in human environments. Environmental Health Perspectives, 60, 241-252.

-

Barbas, B., de la Torre, A., Sanz, P., & Martínez, M. Á. (2024). Environmental fate of PCDD/Fs: Atmospheric concentrations, seasonal trends, exchanges in different environments, risk assessment and source identification. Atmospheric Pollution Research, 15(3), 102005. [Link]

- McLachlan, M. S., Böhme, F., & Welsch-Pausch, K. (1999). Interpreting the Accumulation of Dioxins and Related Compounds in Plants. Organohalogen Compounds, 41, 325.

-

Lee, W. J., Li, H. W., Wang, Y. F., & Li, A. (2001). Dioxin formation from waste incineration. Journal of Hazardous Materials, 84(2-3), 225-236. [Link]

-

Ogura, I., Masunaga, S., & Nakanishi, J. (2001). Congener-specific characterization of PCDDs/PCDFs in atmospheric deposition: comparison of profiles among deposition, source, and environmental sink. Chemosphere, 45(2), 173-183. [Link]

-

Wang, X., Ni, H., Zhao, L., Lu, S., & Zhang, H. (2022). [Pollution Characteristics and Emission Factors of PCDD/Fs from Iron and Steel Industry]. Huan Jing Ke Xue, 43(8), 3583-3591. [Link]

-

Svensson, B. G., Nilsson, A., Hansson, M., Rappe, C., Åkesson, B., & Skerfving, S. (1995). PCDD/PCDF levels in the blood of workers at a pulp and paper mill. Chemosphere, 31(8), 3933-3944. [Link]

-

Zhang, M., Buekens, A., & Li, X. (2020). Formation, Measurement, and Control of Dioxins from the Incineration of Municipal Solid Wastes: Recent Advances and Perspectives. Energy & Fuels, 34(10), 11845-11867. [Link]

-

Lu, S., Li, L., Zhang, M., Buekens, A., & Ni, Y. (2020). Process tracing of PCDD/Fs from economizer to APCDs during solid waste incineration. Journal of Hazardous Materials, 392, 122295. [Link]

-

Dearden, J. C. (2008). Dioxins and other harmful incinerator emissions. Aliansi Zero Waste Indonesia. [Link]

-

Focant, J. F., & Sjödin, A. (2005). Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. Journal of Chromatography A, 1067(1-2), 1-22. [Link]

-

Tiernan, T. O., Taylor, M. L., Garrett, J. H., VanNess, G. F., Solch, J. G., Deis, D. A., & Wagel, D. J. (1985). Sources and fate of polychlorinated dibenzodioxins, dibenzofurans and related compounds in human environments. Environmental Health Perspectives, 59, 145-158. [Link]

-

Maggi, C., Spagnoli, F., & Stoppelli, N. (2020). Bioaccumulation of Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Dibenzofurans (PCDFs) in Hediste diversicolor (Polychaeta: Nereididae). Frontiers in Marine Science, 7, 597. [Link]

-

Environment Canada. (1992). Reference method for PCDDs and PCDFs in pulp and paper mill effluents: section 1. Government of Canada. [Link]

-

Johnson, G. W. (2017). Chlorinated Dioxin and Furan Congener Profiles from Pentachlorophenol Sources. Journal of Environmental Protection, 8(6), 663-677. [Link]

-

Gilpin, R. K., & Gilpin, L. M. (2020). Production, Distribution, and Fate of Polychlorinated Dibenzo-p-Dioxins, Dibenzofurans, and Related Organohalogens in the Environment. IntechOpen. [Link]

-

U.S. Environmental Protection Agency. (1990). USEPA/Paper Industry Cooperative Dioxin Study "the 104 Mill Study" - Summary Report. [Link]

-

Olenycz, M., & Rzemieniecki, A. (2013). Biodegradation of PCDDs/PCDFs and PCBs. IntechOpen. [Link]

-

Government of Canada. (1992). Pulp and Paper Mill Effluent Chlorinated Dioxins and Furans Regulations (SOR/92-267). Justice Laws Website. [Link]

-

U.S. Environmental Protection Agency. (2008). The Congener Profiles Of Anthropogenic Sources Of Chlorinated Dibenzo-P-Dioxins And Chlorinated Dibenzofurans In The U.S. Risk Assessment Forum. [Link]

-

Liljelind, P., & Tysklind, M. (2001). Use of congener profiles to trace sources of chlorinated dibenzo-p-dioxins and dibenzofurans in environmental samples. DiVA. [Link]

-

Kuehl, D. W., Butterworth, B. C., DeVita, W. M., & Sauer, C. P. (1987). Environmental contamination by polychlorinated dibenzo-p-dioxins and dibenzofurans associated with pulp and paper mill discharge. OSTI.GOV. [Link]

-

McHugh, B., O'Rourke, K., & Mariani, G. (2021). Concentrations of polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs) and polychlorinated biphenyls (PCBs) in marine sediments from the Irish coast. Marine Pollution Bulletin, 172, 112836. [Link]

-

Wikipedia. (n.d.). Polychlorinated dibenzofurans. Wikipedia. [Link]

-

Parkes Clean Future Alliance. (n.d.). Dioxins & Furans. Parkes Clean Future Alliance. [Link]

-

Choudhry, G. G., & Hutzinger, O. (1984). Environmental photochemistry of polychlorinated dibenzofurans (PCDFs) and dibenzo-p-dioxins (PCDDs): A review. Toxicological & Environmental Chemistry, 7(3), 197-224. [Link]

-

Megson, D., O'Sullivan, G., & Robson, M. (2013). Comprehensive Compilation of Congener Profiles to Support Health Assessment of Environmental Exposures to Polychlorinated Biphenyl Mixtures. Environmental Science & Technology, 47(18), 10115-10123. [Link]

-

Wang, H. C., Lee, W. S., & Chang-Chien, G. P. (2005). Emissions of polychlorinated dibenzo-p-dioxins and dibenzofurans from stack gases of electric arc furnaces and secondary aluminum smelters. Chemosphere, 58(2), 193-200. [Link]

-

World Health Organization. (2023). Dioxins. WHO. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1997). Polychlorinated Dibenzo-para-dioxins and Polychlorinated Dibenzofurans. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 69. [Link]

-

Štirn, I., & Dolenec, T. (2012). Environmental Impact of Metallurgical Processes on Dioxin and Furan Pollution. Arhiv za higijenu rada i toksikologiju, 63(4), 455-465. [Link]

-

Mérieux NutriSciences. (n.d.). Dioxins and furans - PCDD/PCDF. Mérieux NutriSciences. [Link]

-

Chen, J., et al. (2021). Formation Characteristics of PCDD/Fs in the Co-combustion and Pyrolysis Process of Coal and Sewage Sludge. Aerosol and Air Quality Research, 21, 210043. [Link]

-

Fiedler, H. (1993). Formation and sources of PCDD/PCDF. Organohalogen Compounds, 11, 221-228. [Link]

-

Fauser, P., & Fromberg, A. (2007). Changes in PCDD/PCDF formation processes during instationary phases of combustor operation--exemplified by the use of Cl4DD isomer patterns. Chemosphere, 67(9), S132-S138. [Link]

-

Gao, Y., et al. (2017). Formation of PCDDs and PCDFs in the torrefaction of biomass with different chemical composition. Chemosphere, 184, 123-131. [Link]

-

Wikipedia. (n.d.). Dioxins and dioxin-like compounds. Wikipedia. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Chapter 7: Analytical Methods. [Link]

-

Takaoka, M., et al. (2003). Influence of Metallic Chlorides on the Formation of PCDD/Fs during Low-Temperature Oxidation of Carbon. Environmental Science & Technology, 37(10), 2250-2255. [Link]

-

Prieto, A., & Zuloaga, O. (2012). Novel Sample Extraction and Chromatographic Techniques in Environmental Analysis. LCGC Europe. [Link]

-

Nguyen, T. T. H., et al. (2024). Analysis of PCDD/Fs in environmental samples by using gas chromatography in combination with high resolution mass spectrometry: optimization of sample preparation. Vietnam Journal of Science and Technology, 105(2). [Link]

-

Sharma, A., et al. (2023). Developments in Analytical Methods for Detection of Pesticides in Environmental Samples. Molecules, 28(14), 5483. [Link]

-

U.S. Environmental Protection Agency. (2026). Standards of Performance for New Stationary Sources and Emission Guidelines for Existing Sources: Large Municipal Waste Combustors Voluntary Remand Response and Five-Year Review. Federal Register. [Link]

Sources

- 1. Frontiers | Bioaccumulation of Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Dibenzofurans (PCDFs) in Hediste diversicolor (Polychaeta: Nereididae) [frontiersin.org]

- 2. Dioxins & Furans [parkescleanfuture.org]

- 3. aliansizerowaste.id [aliansizerowaste.id]

- 4. Polychlorinated dibenzofurans - Wikipedia [en.wikipedia.org]

- 5. Polychlorinated Dibenzofurans - Polychlorinated Dibenzo-para-dioxins and Polychlorinated Dibenzofurans - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. f.oaes.cc [f.oaes.cc]

- 7. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 10. Sources and fate of polychlorinated dibenzodioxins, dibenzofurans and related compounds in human environments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Dioxins [who.int]

- 13. The Congener Profiles Of Anthropogenic Sources Of Chlorinated Dibenzo-P-Dioxins And Chlorinated Dibenzofurans In The U.S. | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 14. Congener-specific characterization of PCDDs/PCDFs in atmospheric deposition: comparison of profiles among deposition, source, and environmental sink - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. diva-portal.org [diva-portal.org]

- 16. Dioxin formation from waste incineration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Sources and fate of polychlorinated dibenzodioxins, dibenzofurans and related compounds in human environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scies.org [scies.org]

- 20. Federal Register :: Standards of Performance for New Stationary Sources and Emission Guidelines for Existing Sources: Large Municipal Waste Combustors Voluntary Remand Response and Five-Year Review [federalregister.gov]

- 21. task36.ieabioenergy.com [task36.ieabioenergy.com]

- 22. [Pollution Characteristics and Emission Factors of PCDD/Fs from Iron and Steel Industry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bibliotekanauki.pl [bibliotekanauki.pl]

- 24. Emissions of polychlorinated dibenzo-p-dioxins and dibenzofurans from stack gases of electric arc furnaces and secondary aluminum smelters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 26. Environmental contamination by polychlorinated dibenzo-p-dioxins and dibenzofurans associated with pulp and paper mill discharge (Technical Report) | OSTI.GOV [osti.gov]

- 27. Chlorinated Dioxin and Furan Congener Profiles from Pentachlorophenol Sources [scirp.org]

- 28. Biodegradation of PCDDs/PCDFs and PCBs | IntechOpen [intechopen.com]

- 29. researchgate.net [researchgate.net]

- 30. aaqr.org [aaqr.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. researchgate.net [researchgate.net]

- 33. dioxin20xx.org [dioxin20xx.org]

- 34. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Reference method for PCDDs and PCDFs in pulp and paper mill effluents: section 1 - Canada.ca [canada.ca]

- 36. researchgate.net [researchgate.net]

- 37. atsdr.cdc.gov [atsdr.cdc.gov]

The Toxicological Profile of Trichlorodibenzofurans: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the toxicological profile of trichlorodibenzofurans (TCDFs), a class of halogenated aromatic hydrocarbons of significant environmental and human health concern. Intended for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the mechanisms of TCDF toxicity, key toxicological endpoints, and the state-of-the-art methodologies for their assessment.

Introduction to Trichlorodibenzofurans

Polychlorinated dibenzofurans (PCDFs), including the trichlorinated congeners, are not intentionally produced but are formed as unintentional byproducts in various industrial processes. These include the manufacturing of other chemicals, incineration of municipal and industrial waste, and combustion of fossil fuels.[1][2] There are 135 different PCDF congeners, with the toxicity and biological activity varying significantly based on the number and position of chlorine atoms.[1] Congeners with chlorine atoms at the 2,3,7,8- positions are considered the most toxic.[1] Due to their chemical stability, TCDFs are persistent in the environment, bioaccumulate in the food chain, and can be detected in human tissues.[1][2]

Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Pathway

The primary mechanism underlying the toxicity of TCDFs and other dioxin-like compounds is their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3][4] The binding of a TCDF congener to the cytosolic AhR initiates a cascade of molecular events that ultimately leads to altered gene expression and subsequent toxic responses.[3][5]

The sequence of events in the canonical AhR signaling pathway is as follows:

-

Ligand Binding: A TCDF molecule enters the cell and binds to the AhR, which is part of a cytosolic protein complex.

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AhR, causing it to dissociate from its chaperone proteins and translocate into the nucleus.[5]

-

Dimerization and DNA Binding: In the nucleus, the ligand-bound AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[5]

-

Gene Transcription: This AhR/ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes.[3]

-

Altered Gene Expression: The binding of the AhR/ARNT complex to DREs enhances the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1A2.[5][6] The induction of these enzymes is a hallmark of AhR activation.[6]

The persistent activation of the AhR pathway by TCDFs disrupts normal cellular processes, leading to a wide range of toxic effects.[4]

Figure 1: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Toxicokinetics and Metabolism

The toxicokinetics of TCDFs, encompassing their absorption, distribution, metabolism, and excretion (ADME), are critical determinants of their toxicity.[7][8]

-

Absorption: TCDFs are readily absorbed following oral, dermal, and inhalation exposure.[9] Their lipophilic nature facilitates passage across biological membranes.

-

Distribution: Following absorption, TCDFs are distributed throughout the body, with a tendency to accumulate in fatty tissues and the liver.[7] This sequestration in adipose tissue contributes to their long biological half-life.

-

Metabolism: The metabolism of TCDFs is generally slow, particularly for the 2,3,7,8-substituted congeners.[7] The primary route of metabolism involves cytochrome P450-mediated hydroxylation, followed by conjugation with glucuronic acid or sulfate.

-

Excretion: The excretion of TCDFs and their metabolites occurs primarily through the feces, with a smaller contribution from urinary excretion. The slow rate of metabolism and efficient retention in tissues result in prolonged body burdens.

The persistence of TCDFs in the body is a key factor in their chronic toxicity.[7]

Key Toxicological Endpoints

Exposure to TCDFs can lead to a diverse array of adverse health effects, impacting multiple organ systems.

Hepatotoxicity

The liver is a primary target organ for TCDF toxicity.[5][10] Observed effects in animal models include:

-

Hepatomegaly (Increased Liver Weight): Often accompanied by hepatocellular hypertrophy.

-

Steatosis (Fatty Liver): Accumulation of lipids within hepatocytes.

-

Induction of Hepatic Enzymes: Pronounced induction of CYP1A1 and CYP1A2.

-

Altered Hepatic Foci: TCDFs can act as tumor promoters, enhancing the development of preneoplastic lesions in the liver.[1]

A study in female Sprague-Dawley rats demonstrated that TCDD, a related dioxin-like compound, induced increases in the number of altered hepatic foci (AHF) at doses as low as 0.01 ng/kg/day.[1]

Immunotoxicity

The immune system is highly sensitive to the effects of TCDFs.[11] Key immunotoxic effects include:

-

Thymic Atrophy: A hallmark of dioxin-like compound toxicity, leading to a reduction in T-cell populations.

-

Suppression of Humoral and Cell-Mediated Immunity: Impaired antibody production and T-cell function.[11]

-

Altered Host Resistance: Increased susceptibility to infectious diseases.

Quantitative studies have demonstrated a dose-dependent immunosuppressive effect of various PCDF congeners.[11] For instance, the ED50 values for immunosuppression in mice were determined for several congeners, highlighting the structure-activity relationship for this endpoint.[11]

| Congener | ED50 for Immunosuppression (nmol/kg) |

| 2,3,7,8-TCDD | 2.4 |

| 2,3,4,7,8-PeCDF | 3.0 |

| 2,3,7,8-TCDF | 14.0 |

| 1,2,3,7,9-PeCDF | 710 |

| 1,3,6,8-TCDF | 35,700 |

| Table 1: Comparative Immunosuppressive Potency of Selected PCDF Congeners in Mice.[11] |

Carcinogenicity

Certain TCDF congeners are considered carcinogenic. The International Agency for Research on Cancer (IARC) has classified 2,3,4,7,8-pentachlorodibenzofuran as "carcinogenic to humans" (Group 1). TCDFs are generally not considered to be genotoxic carcinogens; instead, they are thought to act as tumor promoters by enhancing the proliferation of initiated cells.[1]

Developmental and Reproductive Toxicity

TCDFs can have profound effects on development and reproduction. Exposure during critical developmental windows can lead to:

-

Teratogenicity: Birth defects such as cleft palate and hydronephrosis have been observed in animal studies.

-

Developmental Delays: Effects on growth and development of offspring.

-

Reproductive Dysfunction: Reduced fertility and adverse pregnancy outcomes.

Methodologies for Toxicological Assessment

A variety of in vitro and in vivo methods are employed to assess the toxicological profile of TCDFs.

In Vitro Bioassays

In vitro bioassays provide a rapid and cost-effective means of screening for dioxin-like activity. These assays are based on the AhR-mediated mechanism of action.

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]TCDD) for binding to the AhR.[3] The relative binding affinity provides an indication of the potential for a compound to elicit AhR-mediated toxicity.

Experimental Protocol: AhR Competitive Binding Assay

-

Preparation of Cytosolic AhR: Isolate the cytosolic fraction containing the AhR from a suitable source, such as rat liver or a cultured cell line.

-

Incubation: Incubate the cytosolic preparation with a constant concentration of radiolabeled TCDD and varying concentrations of the unlabeled test compound (TCDF congener).

-

Separation of Bound and Unbound Ligand: Separate the AhR-bound radioligand from the unbound radioligand using a method such as hydroxylapatite adsorption or size-exclusion chromatography.

-

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). This value is used to calculate the relative binding affinity compared to TCDD.

The EROD assay is a functional bioassay that measures the induction of CYP1A1 enzymatic activity, a downstream event of AhR activation.[6][12]

Experimental Protocol: EROD Bioassay

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., H4IIE rat hepatoma cells) in a 96-well plate and expose the cells to varying concentrations of the test compound for a defined period (e.g., 24-72 hours).[12]

-

EROD Reaction: After the induction period, lyse the cells and add a reaction mixture containing the substrate 7-ethoxyresorufin and the cofactor NADPH.[12]

-

Fluorescence Measurement: CYP1A1 metabolizes 7-ethoxyresorufin to the fluorescent product resorufin. Measure the increase in fluorescence over time using a fluorometric plate reader.[12]

-

Data Analysis: Quantify the rate of resorufin formation and normalize it to the protein concentration in each well. Generate a dose-response curve to determine the EC50 for EROD induction.

Sources

- 1. Quantitative analysis of dose- and time-dependent promotion of four phenotypes of altered hepatic foci by 2,3,7,8-tetrachlorodibenzo-p-dioxin in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Quantifying liver-toxic responses from dose-dependent chemical exposures using a rat genome-scale metabolic model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cerc.usgs.gov [cerc.usgs.gov]

- 7. Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? [mdpi.com]

- 8. Read "Toxicity Testing for Assessment of Environmental Agents: Interim Report" at NAP.edu [nationalacademies.org]

- 9. HEALTH EFFECTS - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunosuppressive activities of polychlorinated dibenzofuran congeners: quantitative structure-activity relationships and interactive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Molecular Recognition and Binding Kinetics: An In-Depth Guide to Aryl Hydrocarbon Receptor (AhR) Affinity of Substituted Dibenzofurans

Introduction: The Mechanistic Basis of AhR Activation

The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor belonging to the basic-helix-loop-helix (bHLH) PAS domain superfamily. Historically recognized for mediating the toxicological effects of environmental contaminants, the AhR is now a major focal point in drug development for its role in immune regulation, cell proliferation, and xenobiotic metabolism 1.

In its unliganded state, the AhR resides in the cytosol stabilized by a chaperone complex consisting of two molecules of heat shock protein 90 (HSP90), the co-chaperone p23, and the hepatitis B virus X-associated protein 2 (XAP2). When a high-affinity ligand—such as a substituted dibenzofuran—enters the cell and binds to the PAS-B domain of the AhR, it triggers a conformational change. This event exposes a nuclear localization signal, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. Once inside, it heterodimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) to drive the transcription of target genes, most notably CYP1A12.

Caption: AhR activation pathway by substituted dibenzofurans leading to gene transcription.

Structure-Activity Relationships (SAR) of Substituted Dibenzofurans

The binding affinity of substituted dibenzofurans (such as polychlorinated dibenzofurans, PCDFs) to the AhR is governed by strict structural and electrostatic parameters. The AhR binding pocket is highly hydrophobic and dimensionally restricted (approximately 14 × 12 × 5 Å).

The Causality of Substitution Patterns:

-

Lateral Substitutions (2, 3, 7, 8 positions): Halogenation at these lateral positions yields a planar molecular geometry that perfectly complements the dimensions of the AhR binding pocket. For instance, 2,3,7,8-tetrachlorodibenzofuran (2,3,7,8-TCDF) exhibits exceptionally high affinity and intrinsic efficacy, acting as a full agonist 3.

-

Non-Lateral Substitutions (1, 4, 6, 9 positions): Substitutions at these positions introduce steric hindrance, forcing the molecule out of the optimal planar conformation. This drastically reduces the binding affinity.

-

Degree of Halogenation: While tetra- and penta-substitutions generally yield the highest affinities, over-halogenation (e.g., octachlorodibenzofuran, OCDF) increases the molecular volume beyond the pocket's capacity, resulting in a precipitous drop in affinity 4.

Quantitative Binding Data Summary

The World Health Organization (WHO) utilizes Toxic Equivalency Factors (TEFs) to express the relative potency of these compounds compared to 2,3,7,8-TCDD. These TEF values strongly correlate with in vitro AhR binding affinities (Kd/IC50) 5.

| Congener | Substitution Pattern | WHO TEF (2005) | Relative AhR Binding Affinity | Structural Impact |

| TCDF | 2,3,7,8 | 0.1 | High | Optimal lateral fit; planar geometry. |

| PeCDF | 1,2,3,7,8 | 0.03 | Moderate | Slight steric clash from the '1' position. |

| PeCDF | 2,3,4,7,8 | 0.3 | Very High | Optimal electronic distribution; high efficacy. |

| HxCDF | 1,2,3,4,7,8 | 0.1 | High | Increased volume but maintains lateral binding. |

| OCDF | Octachloro | 0.0003 | Very Low | Severe steric hindrance; exceeds pocket volume. |

Experimental Methodologies: Quantifying AhR Binding Affinity